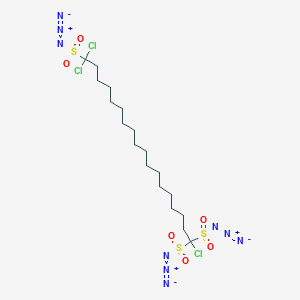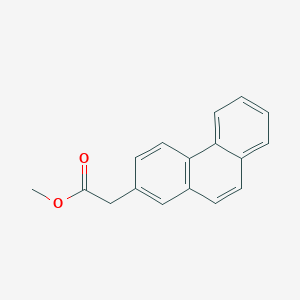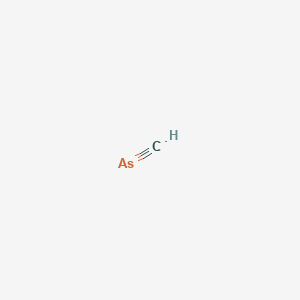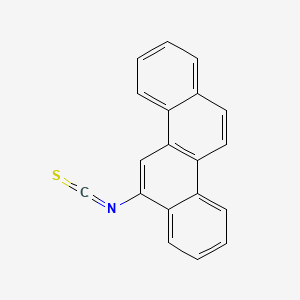
6-Chrysenyl isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chrysenyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These compounds are characterized by the functional group R−N=C=S, where R represents an organic group. This compound, specifically, is derived from chrysene, a polycyclic aromatic hydrocarbon.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chrysenyl isothiocyanate typically involves the reaction of 6-chrysenylamine with carbon disulfide in the presence of a base, followed by desulfurization. A common method includes:
Formation of Dithiocarbamate: 6-Chrysenylamine reacts with carbon disulfide in the presence of a base such as sodium hydroxide to form a dithiocarbamate intermediate.
Desulfurization: The dithiocarbamate intermediate is then treated with a desulfurizing agent like cyanuric chloride to yield this compound.
Industrial Production Methods: Industrial production of isothiocyanates often employs large-scale reactors and continuous flow systems to ensure efficient and safe handling of reagents. The process involves:
Continuous Flow Reactors: These reactors allow for the controlled addition of reagents and efficient heat management.
Safety Measures: Due to the toxicity of some reagents, industrial processes are designed with safety protocols to minimize exposure and environmental impact.
化学反应分析
Types of Reactions: 6-Chrysenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.
Oxidation: Can be oxidized to form sulfonyl derivatives under specific conditions.
Hydrolysis: Hydrolyzes in the presence of water to form amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines or alcohols, typically under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products:
Thioureas: Formed from reactions with amines.
Thiocarbamates: Formed from reactions with alcohols.
Sulfonyl Derivatives: Formed from oxidation reactions.
科学研究应用
6-Chrysenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and thioureas.
Biology: Studied for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines.
Medicine: Investigated for its chemopreventive properties, particularly in the prevention of cancer.
Industry: Used in the synthesis of agrochemicals and as a reagent in biochemical assays
作用机制
The mechanism of action of 6-Chrysenyl isothiocyanate involves:
Electrophilic Attack: The isothiocyanate group is an electrophile, which reacts with nucleophilic sites in biological molecules.
Enzyme Inhibition: It can inhibit enzymes involved in carcinogen activation, such as cytochrome P450 enzymes.
Induction of Apoptosis: Promotes apoptosis in cancer cells by modulating signaling pathways such as the nuclear factor kappa B (NF-κB) pathway
相似化合物的比较
Phenethyl isothiocyanate: Known for its anticancer properties.
Sulforaphane: Found in broccoli, known for its chemopreventive effects.
Allyl isothiocyanate: Found in mustard, known for its antimicrobial properties
属性
CAS 编号 |
94255-53-5 |
|---|---|
分子式 |
C19H11NS |
分子量 |
285.4 g/mol |
IUPAC 名称 |
6-isothiocyanatochrysene |
InChI |
InChI=1S/C19H11NS/c21-12-20-19-11-18-14-6-2-1-5-13(14)9-10-16(18)15-7-3-4-8-17(15)19/h1-11H |
InChI 键 |
CIAHPHFXCYGAPB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
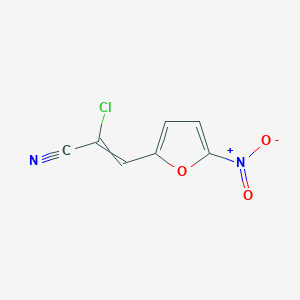
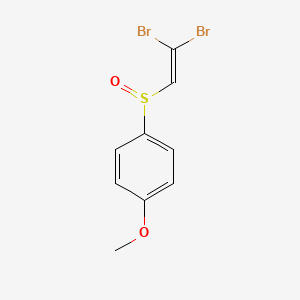
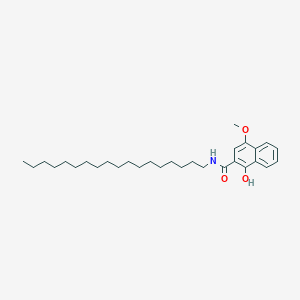
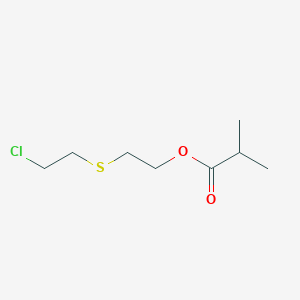
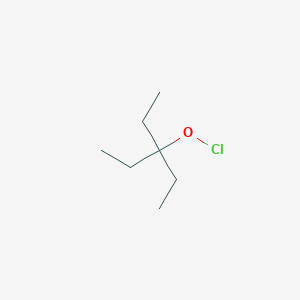
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
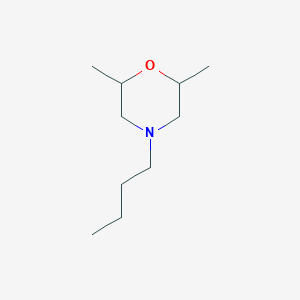
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
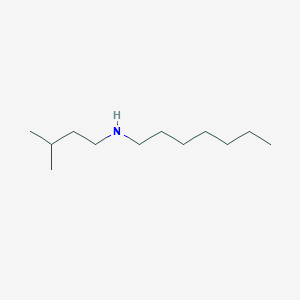
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
